molecular formula C12H8F2O3 B1358818 3-(Difluoromethoxy)naphthalene-2-carboxylic acid CAS No. 929341-31-1

3-(Difluoromethoxy)naphthalene-2-carboxylic acid

Cat. No. B1358818
CAS RN: 929341-31-1
M. Wt: 238.19 g/mol
InChI Key: GZOINMMLARRYIO-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)naphthalene-2-carboxylic acid is a chemical compound with the formula C12H8F2O3 . It has a molecular weight of 238.19 .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a system of two fused benzene rings, with a carboxylic acid group and a difluoromethoxy group attached .

It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Chromatographic Detection

The application of related naphthalene carboxylic acids in chromatography, specifically liquid chromatography, has been explored. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, derived from 2,3-naphthalenedi-carboxylic anhydride, has been used as a labeling agent for the determination of carboxylic acids in mouse brain via high-performance liquid chromatography. This reagent offers high sensitivity with detection limits of 100 fmol for ultraviolet detection and 4 fmol for fluorescent detection (Yasaka et al., 1990).

Synthesis of Pharmaceutical Intermediates

Naphthalene carboxylic acids are used as intermediates in the synthesis of pharmaceutical compounds. For example, 3-Cyano-1-naphthalenecarboxylic acid, a related compound, has been synthesized as an intermediate for tachykinin receptor antagonists. Innovative routes have been developed for its synthesis, improving the process in terms of yield and operational ease (Ashworth et al., 2003).

Inhibition Studies in Medicinal Chemistry

Compounds like 6-Substituted 3,4-Dihydro-naphthalene-2-carboxylic Acids have been synthesized and evaluated for their inhibitory activity against 5α reductase, an enzyme target in the treatment of conditions like benign prostatic hyperplasia and male pattern baldness (Baston et al., 2002).

Photochromic and Fluorescent Properties

Naphthalene diimides, including those with carboxylic acid groups, exhibit significant photochromic and fluorescent properties. These characteristics make them suitable for use in photonic applications. For instance, the study of naphthalene diimide-based coordination polymers showed varying photosensitive properties depending on their structural composition (Liu et al., 2020).

Environmental Applications

The role of naphthalene carboxylic acids in environmental sciences, particularly in biodegradation pathways of polycyclic aromatic hydrocarbons, is significant. Studies show that carboxylation of naphthalene is an initial step in its anaerobic metabolism (Zhang & Young, 2004).

Safety and Hazards

The safety information for 3-(Difluoromethoxy)naphthalene-2-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name

3-(difluoromethoxy)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-6-8-4-2-1-3-7(8)5-9(10)11(15)16/h1-6,12H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOINMMLARRYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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